molecular formula C14H19B B1532315 2-Bromo-4-(4-tert-butylphenyl)-1-butene CAS No. 1049130-96-2

2-Bromo-4-(4-tert-butylphenyl)-1-butene

Cat. No.: B1532315
CAS No.: 1049130-96-2
M. Wt: 267.2 g/mol
InChI Key: ALJUTBMQNVOUOX-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-tert-butylphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a butene chain, which is further substituted with a tert-butylphenyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-4-(4-tert-butylphenyl)-1-butene typically involves the bromination of 4-(4-tert-butylphenyl)-1-butene. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions. Industrial production methods may involve similar bromination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-4-(4-tert-butylphenyl)-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

2-Bromo-4-(4-tert-butylphenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-tert-butylphenyl)-1-butene involves its interaction with various molecular targets. The bromine atom in the compound is highly reactive, allowing it to participate in nucleophilic substitution reactions. The tert-butylphenyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

2-Bromo-4-(4-tert-butylphenyl)-1-butene can be compared with other similar compounds such as:

  • 2-Bromo-4-tert-butylphenol
  • 2-Bromo-4-tert-butylthiazole
  • 2-Bromo-4-tert-butyl-1-methoxybenzene

These compounds share the brominated and tert-butylphenyl structural motifs but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its butene chain, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2-Bromo-4-(4-tert-butylphenyl)-1-butene is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C13H15Br, indicating a structure that includes a bromine atom and a tert-butyl group attached to a phenyl ring. Its structural configuration contributes to its reactivity and biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound can exhibit anticancer properties. A study highlighted the efficacy of certain alkene derivatives in inhibiting cancer cell growth through apoptosis induction. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Antioxidant Activity

The compound has shown potential antioxidant activity, which is crucial in combating oxidative stress in cells. Antioxidants play a significant role in preventing cellular damage caused by free radicals. A related study demonstrated that similar compounds could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested that such compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways . This inhibition could lead to anti-inflammatory effects, making it a candidate for further research in pain management therapies.

Study on Anticancer Effects

In a controlled laboratory setting, researchers investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Study on Antioxidant Capacity

Another study assessed the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results showed that at concentrations ranging from 5 to 50 µM, this compound exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Data Table: Biological Activities Overview

Activity Mechanism Reference
AnticancerInduces apoptosis via mitochondrial pathways
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits COX enzymes

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJUTBMQNVOUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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